molecular formula C15H11NO3 B14246361 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime

Cat. No.: B14246361
M. Wt: 253.25 g/mol
InChI Key: BFHDKJWBNJACHT-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is a chemical compound that belongs to the class of oximes and chromen-4-one derivatives This compound is characterized by the presence of a hydroxyphenyl group and a chromen-4-one moiety, which are linked through an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime typically involves the reaction of 2-(4-Hydroxyphenyl)-4H-chromen-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the hydroxyphenyl and chromen-4-one moieties can interact with various enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antioxidant and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime
  • 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate

Uniqueness

2-(4-Hydroxyphenyl)-4H-chromen-4-one oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the hydroxyphenyl and chromen-4-one moieties allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

4-[(4E)-4-hydroxyiminochromen-2-yl]phenol

InChI

InChI=1S/C15H11NO3/c17-11-7-5-10(6-8-11)15-9-13(16-18)12-3-1-2-4-14(12)19-15/h1-9,17-18H/b16-13+

InChI Key

BFHDKJWBNJACHT-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/O)/C=C(O2)C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C(=NO)C=C(O2)C3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.